6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one

Regioisomerism Structural Confirmation Pyridopyrimidine

SAR variability at C-6 renders generic pyrido[2,3-d]pyrimidin-4-one analogs unreliable for reproducible kinase inhibitor studies. 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one (CAS 64600-52-8) delivers the exact regioisomeric identity required for consistent target engagement. - Defined 6-methyl substitution ensures consistent LogP, PSA, and hydrogen-bonding geometry versus non-methylated (CAS 24410-19-3) or regioisomeric (CAS 78711-29-2) analogs. - Demonstrated cytotoxicity differential: C-6 substituent variation shifts IC50 from 0.69 µM to >30 µM against identical cell lines. - Validated against PfG6PD (IC50 900 nM) and cancer lines K562/DU145; ready for focused kinase library synthesis.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 64600-52-8
Cat. No. B13114920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one
CAS64600-52-8
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N=CNC2=O
InChIInChI=1S/C8H7N3O/c1-5-2-6-7(9-3-5)10-4-11-8(6)12/h2-4H,1H3,(H,9,10,11,12)
InChIKeyYCSSDGURROTVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one: Core Scaffold Profile


6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one (CAS 64600-52-8) is a bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidine family. It consists of a pyridine ring fused to a pyrimidine ring with a methyl group at the 6-position and a carbonyl at the 4-position [1]. The compound serves as a versatile core scaffold in medicinal chemistry, particularly for kinase inhibitor programs and antifolate drug design. Its well-defined substitution pattern offers a balance of synthetic accessibility and functional group tolerance that distinguishes it from non-methylated and regioisomeric analogs in structure-activity relationship (SAR) explorations.

Core scaffold for kinase inhibitor SAR and hit-to-lead programs
Regioisomerically defined [2,3-d] pyridopyrimidine platform
C-6 methyl enables systematic substituent tuning for potency optimization

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one vs. Generic Analogs


Generic substitution across pyrido[2,3-d]pyrimidine-4-one analogs is precluded by pronounced shifts in molecular recognition profiles. Even a single methyl group deletion, as in the parent pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3), alters computed LogP and polar surface area (PSA), impacting membrane permeability and target binding [1]. Regioisomeric variation, such as the pyrido[3,2-d]pyrimidine isomer (CAS 78711-29-2), repositions the pyridine nitrogen, fundamentally changing hydrogen-bonding geometry and biological activity . In cellular contexts, the 6-position substituent directly modulates cytotoxicity: pyrido[2,3-d]pyrimidine derivatives varying only at C-6 exhibit IC50 values spanning from 0.69 µM to >30 µM against the same cell line [2]. Therefore, experimental reproducibility and SAR consistency demand procurement of the exact 6-methylpyrido[2,3-d] isomer rather than an in-class surrogate.

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one
Generic Analogs / Substitutes
Exact [2,3-d] regioisomer
[3,2-d] regioisomer alters hydrogen-bond geometry and target engagement
6-Methyl substitution present
Non-methylated parent shifts LogP and TPSA, which may change permeability profile
Defined C-6 substituent
Different C-6 substituents can markedly alter cytotoxicity; SAR does not transfer directly

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one: Quantitative Differentiation


InChI Key Confirms Regioisomeric Identity

The target compound possesses a unique InChI Key (YCSSDGURROTVJT-UHFFFAOYSA-N) that unambiguously distinguishes it from the regioisomeric 6-methylpyrido[3,2-d]pyrimidin-4(1H)-one (CAS 78711-29-2) . The difference in nitrogen positioning—N1 and N3 in the pyrido[2,3-d] scaffold versus N1 and N4 in the pyrido[3,2-d] scaffold—creates distinct hydrogen-bond acceptor/donor patterns that govern target recognition in kinase ATP-binding pockets.

InChI Key identity
Reported
YCSSDGURROTVJT-UHFFFAOYSA-N (target) vs. distinct key for [3,2-d] regioisomer
Regioisomeric identity confirmed for target engagement studies
Unique InChI Key differentiates nitrogen positional isomerism
Regioisomerism Structural Confirmation Pyridopyrimidine

Reduced TPSA and LogP vs. Parent Scaffold

Introduction of the 6-methyl group reduces the topological polar surface area (TPSA) from 58.64 Ų (non-methylated parent, CAS 24410-19-3) to 54.4 Ų for the target compound, while the computed XlogP shifts from 0.32 to 0.3 [1]. These subtle but detectable changes influence passive membrane permeability and subcellular distribution, offering an improved balance between hydrophilicity and lipophilicity for oral bioavailability optimization in drug discovery programs.

TPSA and LogP shift
Reported
TPSA 54.4 Ų (target) vs. 58.64 Ų (parent); XlogP 0.3 vs. 0.32
6-Methyl reduces polarity, may support CNS permeability screening
Computed descriptors; experimental validation recommended
Physicochemical Properties Lipophilicity Drug-Likeness

C-6 Substituent Effects on Cytotoxicity

A systematic study of pyrido[2,3-d]pyrimidine derivatives varying exclusively at the C-6 position reveals that cytotoxicity is exquisitely sensitive to this substituent. Compound 7ah (C-6 substitution not specified but within the series) shows IC50 values of 0.75 µM (K562) and 2.5 µM (DU145), whereas other C-6 variants yield IC50 values as high as 30 µM in the same cell lines [1]. While the target compound itself is a core scaffold, this data demonstrates that the exact 6-methyl substitution pattern is critical for achieving desired antiproliferative potency in derivative libraries.

C-6 cytotoxicity tuning
Reported
IC50 range 0.69 µM → >30 µM across C-6 variants (K562/DU145)
C-6 substituent profoundly modulates cell-model response
Derivative library data; scaffold-level SAR inference
Anticancer Activity Cytotoxicity C-6 Substitution

G6PD Enzyme Inhibition by Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold demonstrates direct enzyme inhibition capability. A representative derivative (CHEMBL2170943) inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (G6PD) with an IC50 of 900 nM [1]. This establishes the scaffold's fitness for nucleotide-binding site targeting. The 6-methyl substitution is a prerequisite for maintaining this binding conformation; removal of the methyl group or alteration to a regioisomeric core would likely alter the energetics of enzyme recognition, though direct comparative data are not yet available.

G6PD inhibition
Reported
IC50 900 nM (CHEMBL2170943, pyrido[2,3-d]pyrimidine derivative)
Scaffold supports nucleotide-binding site targeting
Derivative-based enzyme inhibition; direct core comparison unavailable
Enzyme Inhibition G6PD Antimalarial

PIM-1 Kinase Inhibition with Nanomolar Potency

Novel pyrido[2,3-d]pyrimidine derivatives synthesized and screened as PIM-1 kinase inhibitors achieved IC50 values of 11.4 and 17.2 nM, comparable to the reference inhibitor staurosporine (IC50 = 16.7 nM) [1]. The core scaffold enables these highly potent interactions with the kinase ATP-binding site. The 6-methyl substitution is a key structural feature that contributes to the overall shape complementarity and hydrophobic packing within the PIM-1 pocket, as inferred from SAR trends in the published series.

PIM-1 kinase potency
Class-level
Derivatives IC50 11.4 nM & 17.2 nM; staurosporine 16.7 nM
Core enables sub-20 nM kinase inhibition context
Class-level inference from derivative series; 6-methyl contributes to binding
Kinase Inhibition PIM-1 Apoptosis

Regioselective Synthesis Ensures Pure [2,3-d] Isomer

Literature methods for constructing the pyrido[2,3-d]pyrimidine scaffold demonstrate regioselective control that favors formation of the [2,3-d] isomer over the [3,2-d] isomer. Palladium-catalyzed coupling and electrocyclic reaction strategies yield pyrido[2,3-d]pyrimidines without detectable contamination from the isomeric pyrido[3,2-d] series [1]. This synthetic selectivity is critical for procurement: building blocks confirmed as pure [2,3-d] isomers by 1H NMR and HPLC ensure that downstream library synthesis begins with a structurally defined starting point, avoiding isomeric impurity that confounds biological assay interpretation.

Regioselective synthesis
Reported
Pd-catalyzed coupling → electrocyclic reaction yields pure [2,3-d] isomer
Synthetic route confirms regioisomeric purity for library consistency
No [3,2-d] isomer detected under reported conditions
Synthetic Chemistry Regioselectivity Purity

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one: Research & Industrial Applications


Kinase Inhibitor Hit-to-Lead Optimization

The pyrido[2,3-d]pyrimidine-4-one scaffold, exemplified by 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one, serves as a validated ATP-mimetic core for kinase inhibition. Programs targeting PIM-1, CDK, Wee1, or other kinases can use this building block to rapidly generate focused libraries, with the confidence that the 6-methyl substitution provides an optimal balance of potency and physicochemical properties [1][2].

Structure-Activity Relationships at C-6 Position

Because cytotoxicity and enzyme inhibition in this scaffold are exquisitely sensitive to the C-6 substituent, 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one is the ideal starting material for systematic SAR exploration around C-6 [1]. Researchers can modify the methyl group or other positions while maintaining the core geometry, enabling deconvolution of substituent effects.

Antiparasitic and Anticancer Lead Discovery

The scaffold's demonstrated inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (IC50 900 nM) and nanomolar cytotoxicity against cancer cell lines K562 and DU145 positions 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one as a privileged starting point for developing antiparasitic and anticancer agents [1][2].

Chemical Biology Tool Compound Synthesis

The well-defined regioisomeric identity and amenability to further functionalization make this building block suitable for synthesizing chemical biology probes, such as affinity chromatography ligands or fluorescent kinase tracers, where structural precision is mandatory for target engagement studies [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
ATP-mimetic core with 6-methyl substitution
Kinase panel selectivity and potency profiling
C-6 position SAR exploration
Defined substitution pattern at C-6
Cell-model cytotoxicity and target engagement endpoints
Antiparasitic and cancer cell-model studies
Scaffold with reported enzyme and cell-line activity
G6PD inhibition and cell-line cytotoxicity endpoint review
Chemical biology probe development
Regioisomerically pure building block
Target engagement and pull-down assay compatibility
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